3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that features a pyrazolo[4,3-b]pyridine core structure with a methyl group at the 3-position and a trifluoromethyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine typically involves the construction of the pyrazolo[4,3-b]pyridine core followed by the introduction of the methyl and trifluoromethyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by treatment with palladium on carbon and ammonium formate, can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide and palladium on carbon are commonly used.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as ammonium formate are used in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential pharmaceutical intermediate for the development of new drugs.
Industry: The compound is used in the development of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The pyrazolo[4,3-b]pyridine core can bind to enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)pyridine: A related compound with a trifluoromethyl group on the pyridine ring.
2,3,5-Trichloro-6-(trifluoromethyl)pyridine: Another similar compound with additional chlorine substituents.
Uniqueness
3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine is unique due to the presence of both a methyl and a trifluoromethyl group on the pyrazolo[4,3-b]pyridine core. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H6F3N3 |
---|---|
Molecular Weight |
201.15 g/mol |
IUPAC Name |
3-methyl-6-(trifluoromethyl)-2H-pyrazolo[4,3-b]pyridine |
InChI |
InChI=1S/C8H6F3N3/c1-4-7-6(14-13-4)2-5(3-12-7)8(9,10)11/h2-3H,1H3,(H,13,14) |
InChI Key |
IOCYCKKMDBVFNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1)C=C(C=N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.